molecular formula C28H22FN3O4S2 B15083362 N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide CAS No. 617696-49-8

N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B15083362
CAS No.: 617696-49-8
M. Wt: 547.6 g/mol
InChI Key: GOGDYBPHQQTPBU-IZHYLOQSSA-N
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Description

The compound N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide (molecular formula: C₂₈H₂₂FN₃O₄S₂) features a complex hybrid structure combining a thiazolidinone core, indole scaffold, and acetamide substituents . Key structural elements include:

  • A 4-ethoxyphenyl group attached via an acetamide linkage.
  • A (3Z)-configured thiazolidinone ring conjugated to an indole moiety.
  • A 4-fluorobenzyl substituent on the thiazolidinone nitrogen.

Properties

CAS No.

617696-49-8

Molecular Formula

C28H22FN3O4S2

Molecular Weight

547.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[(3Z)-3-[3-[(4-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C28H22FN3O4S2/c1-2-36-20-13-11-19(12-14-20)30-23(33)16-31-22-6-4-3-5-21(22)24(26(31)34)25-27(35)32(28(37)38-25)15-17-7-9-18(29)10-8-17/h3-14H,2,15-16H2,1H3,(H,30,33)/b25-24-

InChI Key

GOGDYBPHQQTPBU-IZHYLOQSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)/C2=O

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.

    Coupling with Indole Derivative: The indole derivative can be coupled with the thiazolidinone intermediate through a condensation reaction.

    Final Acylation: The final step involves acylation of the indole nitrogen with an acyl chloride or anhydride to introduce the ethoxyphenylacetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity is governed by its distinct functional groups:

Functional GroupReactivity Characteristics
Thiazolidinone ring (C=S, C=O)Susceptible to nucleophilic substitution at the sulfur atom; redox reactions at the C=S bond
Indole moietyElectrophilic substitution at the aromatic ring; oxidation at the pyrrole nitrogen
Acetamide groupHydrolysis under acidic/basic conditions; hydrogen bonding interactions
Ethoxyphenyl substituentElectron-donating effects; potential for dealkylation under strong acids

Oxidation Reactions

  • Thiazolidinone Ring : The thioxo (C=S) group undergoes oxidation to form sulfoxide or sulfone derivatives. Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or meta-chloroperbenzoic acid (mCPBA\text{mCPBA}) are common oxidizing agents.
    Example:

    C=SH2O2C=SOH2O2C=SO2\text{C=S} \xrightarrow{\text{H}_2\text{O}_2} \text{C=SO} \xrightarrow{\text{H}_2\text{O}_2} \text{C=SO}_2
  • Indole Ring : The pyrrole nitrogen can be oxidized to form N-oxide derivatives using ozone or peroxides.

Reduction Reactions

  • Sodium borohydride (NaBH4\text{NaBH}_4) selectively reduces the keto group (C=O) in the thiazolidinone ring to a hydroxyl group without affecting the indole or acetamide functionalities.

Hydrolysis

  • Acetamide Group : Hydrolyzes in acidic (HCl/H2O\text{HCl/H}_2\text{O}) or basic (NaOH/H2O\text{NaOH/H}_2\text{O}) conditions to yield carboxylic acid and 4-ethoxyaniline .

Synthetic Modifications

Industrial synthesis employs continuous flow reactors for scalable production, optimizing parameters such as:

ParameterOptimal RangeImpact on Yield
Temperature60–80°CPrevents decomposition
pH7.5–8.5Stabilizes thiazolidinone ring
Reaction Time2–4 hoursMaximizes conversion

Mechanistic Insights

  • Thiol-Disulfide Exchange : The C=S group participates in dynamic covalent chemistry, enabling disulfide bond formation with thiol-containing biomolecules.

  • Electrophilic Aromatic Substitution : The indole ring undergoes halogenation or nitration at the C5 position due to electron-rich aromatic systems .

Stability and Degradation

The compound degrades under UV light via:

  • Photolytic cleavage of the thiazolidinone ring.

  • Hydrolytic degradation at extremes of pH (e.g., pH<3\text{pH} < 3 or pH>10\text{pH} > 10) .

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

The following compounds share the thiazolidinone-indole-acetamide core but differ in substituents, impacting their physicochemical and biological properties:

Compound Name Substituents Molecular Formula Key Differences vs. Target Compound Reference
2-{(3Z)-3-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide N-(2-phenylethyl) group instead of N-(4-ethoxyphenyl) C₂₉H₂₂FN₃O₃S₂ Increased hydrophobicity due to phenylethyl group
2-{(5Z)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide Styryl conjugation instead of indole; 4-fluorophenyl acetamide C₂₀H₁₄FN₂O₃S Reduced complexity; altered π-conjugation
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Benzothiazole instead of indole; 4-chlorophenyl substitution C₁₇H₁₂ClN₃O₂S₂ Enhanced electron-withdrawing character

Key Observations :

  • The 4-ethoxyphenyl group in the target compound introduces ether oxygen, enhancing hydrogen-bond acceptor capacity compared to alkyl or halogenated substituents .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The synthesis of this compound likely involves multi-step reactions, such as constructing the thiazolidinone and indole cores followed by coupling with the ethoxyphenylacetamide moiety. Key steps include:

  • Core Formation : Use cyclocondensation reactions (e.g., Hantzsch thiazole synthesis) for the thiazolidinone ring .
  • Coupling Reactions : Employ peptide coupling agents (e.g., EDC/HOBt) for acetamide bond formation .
  • Purification : Monitor reaction progress via TLC or HPLC and confirm purity using NMR (¹H/¹³C) and mass spectrometry .

Q. What analytical techniques are critical for characterizing its structure and stability?

  • Structural Confirmation : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D-NMR (COSY, HSQC) to resolve stereochemistry at the (3Z)-configured thiazolidin-5-ylidene group .
  • Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions, analyzed via HPLC-UV .

Q. How can researchers design initial biological screening assays for this compound?

  • In Vitro Assays : Prioritize enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays .
  • Cell-Based Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare selectivity indices against non-cancerous cells .

Advanced Research Questions

Q. What strategies identify the molecular targets and mechanisms of action for this compound?

  • Target Fishing : Use affinity chromatography with immobilized compound derivatives or chemoproteomics to identify binding proteins .
  • Pathway Analysis : Combine RNA-seq and phosphoproteomics to map signaling pathways perturbed by treatment .
  • Computational Docking : Model interactions with potential targets (e.g., CDKs, Bcl-2) using Schrödinger Suite or AutoDock .

Q. How can conflicting data on bioactivity across studies be resolved?

  • Meta-Analysis : Compare datasets from independent studies using standardized assays (e.g., IC₅₀ values under identical conditions) .
  • Structural Comparison : Analyze analogs with minor substitutions (e.g., fluorobenzyl vs. chlorophenyl groups) to pinpoint SAR-driven discrepancies .

Q. What methodologies optimize structure-activity relationships (SAR) for enhanced potency?

  • Fragment-Based Design : Replace the 4-ethoxyphenyl group with bioisosteres (e.g., pyridyl or thiophene) to improve solubility .
  • Prodrug Strategies : Modify the acetamide moiety to enhance bioavailability via esterase-activated prodrugs .

Q. How can pharmacokinetic (PK) and toxicity profiles be systematically evaluated?

  • In Vitro ADME : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays .
  • In Vivo Models : Conduct acute toxicity studies in rodents (OECD 423) and measure plasma half-life using LC-MS/MS .

Tables of Key Data

Q. Table 1: Comparative Bioactivity of Analogous Compounds

Compound ClassTarget IC₅₀ (μM)Selectivity IndexReference
Thiazolidinone-indole hybrids0.12–2.38–15
Pyrimidoindole derivatives0.45–5.63–7

Q. Table 2: Synthetic Yield Optimization

Reaction StepSolventCatalystYield (%)
Thiazolidinone cyclizationDMFTriethylamine72
Indole-acetamide couplingDichloromethaneEDC/HOBt88

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